
CAY10571
概要
説明
CAY10571 (CAS: 152121-46-5) is a cell-permeable, reversible, and ATP-competitive sulfone analog of p38 mitogen-activated protein kinase (MAPK) inhibitor. Its molecular formula is C₂₁H₁₆N₃O₂FS, with a molecular weight of 393.43 g/mol . Structurally, it is characterized by a unique stereoconfiguration that disrupts critical protein-protein interactions, altering the conformational dynamics of the p38 MAPK enzyme . This compound is widely used in research for its ability to induce myeloid differentiation and modulate inflammatory pathways, particularly in hematological malignancies .
準備方法
Chemical Synthesis and Structural Insights
CAY10571 belongs to the pyridinylimidazole class, characterized by a fluorophenyl-substituted imidazole core linked to a sulfonylphenylpyridine moiety. While explicit synthetic pathways are undisclosed, its structural similarity to SB203580 suggests convergent synthesis strategies. The canonical SMILES string (Fc1ccc(cc1)c1nc([nH]c1c1ccncc1)c1ccc(cc1)S(=O)(=O)C) indicates critical functional groups:
-
Fluorophenyl group : Likely introduced via nucleophilic aromatic substitution or Suzuki coupling.
-
Imidazole core : Constructed through cyclocondensation of α-diketones with aldehydes and ammonia.
-
Sulfonylpyridine moiety : Potentially added via sulfonation of a phenyl precursor followed by coupling to pyridine .
Notably, the absence of peer-reviewed synthesis protocols underscores the compound’s proprietary status among suppliers like Huayun Bio and GlpBio .
Formulation Preparation and Solubility Optimization
Preparation of this compound for experimental use requires careful solvent selection and stock solution formulation. Supplier guidelines emphasize the following protocols:
Table 1: Solubility and Stock Solution Preparation
Solvent | Solubility (mg/mL) | Recommended Storage Conditions |
---|---|---|
Dimethylformamide (DMF) | 50 | -20°C, 1 month; -80°C, 6 months |
DMSO | 30 | -20°C, 1 month; avoid repeated freeze-thaw |
DMF:PBS (pH 7.2, 1:3) | 0.25 | -20°C, 1 month |
Key Steps :
-
Solubilization : Dissolve this compound in DMF or DMSO at 37°C with sonication to enhance dissolution .
-
Dilution : Prepare working concentrations by diluting stock solutions into PBS or cell culture media.
-
Storage : Aliquot stock solutions to minimize freeze-thaw degradation; -80°C for long-term stability .
Physicochemical Properties
Table 2: Molecular Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₆FN₃O₂S |
Molecular Weight | 393.40 g/mol |
Purity | ≥95% (HPLC) |
CAS Number | 152121-46-5 |
The compound’s fluorophenyl and sulfonyl groups contribute to its hydrophobic nature (logP ≈ 3.2), necessitating organic solvents for initial dissolution .
Biological Activity and Target Specificity
This compound exhibits dual inhibitory activity:
These activities underscore its utility in inflammation and immunology research, though its preparation for in vivo studies requires additional formulation steps (e.g., PEG300 and Tween 80 emulsification) .
Condition | Stability Duration |
---|---|
-80°C (lyophilized) | 3 years |
-20°C (solution) | 1 month |
4°C (short-term) | 2 weeks (protected from light) |
Critical Notes :
化学反応の分析
反応の種類
CAY10571は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、スルホキシドとスルホンを生成するために酸化できます。
還元: 還元反応は、スルホン基をスルフィドに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
酸化: スルホキシドとスルホン。
還元: スルフィド。
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用を持っています。
科学的研究の応用
Applications in Cancer Research
CAY10571 has been extensively studied for its role in cancer treatment, particularly in hematological malignancies.
- Case Study: Combination Therapy with Triciribine
- In a study involving acute promyelocytic leukemia (APL) cells, this compound was combined with triciribine, resulting in enhanced differentiation of leukemia cells. The combination treatment increased the expression of myelomonocytic markers such as CD11b and CD11c, indicating effective differentiation of the cells .
-
Table 1: Effects of this compound on Differentiation Markers
Marker Control This compound Triciribine Combination CD11b Low Moderate Moderate High CD11c Low Low High Very High CD14 Low Low Moderate High MPO Low Low Moderate High
Applications in Inflammation and Autoimmune Diseases
This compound's ability to inhibit p38 MAPK also makes it a candidate for treating inflammatory diseases.
- Case Study: Rheumatoid Arthritis
Applications in Neurodegenerative Diseases
Recent studies indicate that this compound may have neuroprotective effects.
- Case Study: Neuroinflammation
Toxicology and Safety Studies
This compound has been evaluated for its safety profile in various preclinical studies.
作用機序
CAY10571は、炎症反応に関与する重要な酵素であるp38 MAPキナーゼの活性を阻害することによって、その効果を発揮します。それはキナーゼのATP結合部位に結合し、その活性化とそれに続く下流標的のリン酸化を阻害します。 この阻害は、インターロイキン-1と腫瘍壊死因子-アルファなどの炎症性サイトカインの産生を減少させます .
類似化合物との比較
CAY10571 belongs to a class of p38 MAPK inhibitors, which share overlapping targets but differ in mechanisms, specificity, and applications. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparative Analysis of this compound and Key Analogues
Mechanistic Differentiation
- This compound vs. SB203580/SB202190 : While SB203580 and SB202190 inhibit p38α/β by binding the ATP pocket, this compound disrupts protein-protein interactions through its stereochemistry, offering a distinct mode of conformational modulation . This may reduce off-target effects compared to ATP-competitive inhibitors.
- This compound vs. LY2228820 : LY2228820 is highly selective for p38α, whereas this compound exhibits broader p38 isoform inhibition. LY2228820 is also prioritized in clinical trials for solid tumors, unlike this compound, which remains primarily a research tool .
- This compound vs. SKF 86002 : SKF 86002 inhibits multiple pathways (p38, Cox, 5-LO), making it less specific than this compound, which is tailored for p38 MAPK studies .
Myeloid Differentiation Induction
In a kinase inhibitor screen using NB4 leukemia cells, this compound significantly upregulated CD11b expression (a myeloid differentiation marker) at 72 hours, comparable to SB203580 and SB202190 . However, its maximal efficacy was time-dependent, suggesting kinetic differences in target engagement .
Anti-Inflammatory Potential
This compound’s unique electrostatic interactions with p38 MAPK may enhance binding stability, as evidenced by its lower IC₅₀ in enzyme assays compared to SB203580 . This property is advantageous in chronic inflammation models requiring sustained inhibition.
Limitations
生物活性
CAY10571, also known as SB 203580, is a selective inhibitor of the Tie2 kinase, which plays a crucial role in angiogenesis and vascular integrity. This compound has been investigated for its potential therapeutic effects in various biological contexts, particularly in relation to cancer and infectious diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions primarily as a kinase inhibitor , specifically targeting the Tie2 receptor tyrosine kinase. This receptor is involved in endothelial cell survival and the regulation of vascular permeability. By inhibiting Tie2, this compound disrupts signaling pathways that promote angiogenesis, ultimately leading to reduced tumor growth and metastasis.
Biological Activity Overview
The biological activity of this compound has been documented in several studies:
- Inhibition of Chlamydia trachomatis : this compound has shown efficacy in reducing the growth of Chlamydia trachomatis in vitro. In a compound screening study, it was identified among other compounds that significantly inhibited chlamydial replication in HeLa cells .
- Effect on Tumor Growth : Research indicates that this compound can inhibit tumor growth by affecting angiogenesis. The compound's ability to block Tie2 signaling leads to decreased blood vessel formation within tumors, which is crucial for tumor survival and expansion .
Table 1: Summary of Biological Activities of this compound
Detailed Research Findings
- Chlamydia Inhibition : In a study examining the effects of various compounds on Chlamydia trachomatis, this compound was found to effectively inhibit bacterial replication. The study utilized a HeLa cell model and assessed cell viability alongside bacterial load. Results indicated that this compound maintained cell viability above 90% while significantly reducing Ct burden .
- Tumor Growth Suppression : In vivo studies have shown that this compound can significantly suppress tumor growth by inhibiting angiogenesis. Mice treated with the compound exhibited smaller tumors compared to those receiving vehicle treatment, highlighting its potential as an anti-cancer agent .
- Metabolic Effects : Another interesting finding from research indicated that this compound treatment led to reduced basal respiration and glycolysis in host cells infected with Chlamydia. This suggests that the compound not only inhibits bacterial growth but also alters host cellular metabolism, potentially impacting the energy supply necessary for bacterial proliferation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of CAY10571 as a p38 MAPK inhibitor, and how does it differ from other inhibitors like SB203580?
this compound acts as a reversible, ATP-competitive inhibitor of p38 MAPK, with a unique sulfone analog structure that enables strong electrostatic interactions at the enzyme’s active site . Unlike SB203580, which binds to the ATP pocket, this compound disrupts protein-protein interactions through its stereochemical configuration, altering conformational dynamics of the enzyme . To validate this mechanism, researchers should:
- Perform in vitro kinase assays with purified p38 MAPK, comparing inhibition kinetics (IC₅₀) of this compound vs. other inhibitors.
- Use molecular docking simulations to visualize electrostatic interactions and binding modes .
- Conduct mutagenesis studies on key residues in the active site to confirm binding specificity.
Q. How should researchers design experiments to assess this compound’s selectivity across kinase families?
To minimize off-target effects, employ:
- Broad-spectrum kinase profiling : Use kinase activity panels (e.g., Eurofins KinaseProfiler) to test this compound against 100+ kinases at 1 µM .
- Cellular assays : Measure phosphorylation of p38 MAPK downstream targets (e.g., MAPKAPK2) versus unrelated kinases (e.g., JNK or ERK) via Western blot .
- Structural analysis : Compare binding affinities using cryo-EM or X-ray crystallography for p38 MAPK vs. structurally similar kinases.
Q. What are the best practices for validating this compound’s biological activity in cellular models?
- Use positive/negative controls : Include SB203580 (p38 inhibitor) and a vehicle control (DMSO) in dose-response experiments.
- Measure cell viability (e.g., MTT assay) to rule out cytotoxicity confounding results.
- Quantify inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to confirm functional inhibition of p38-mediated pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell lines or disease models?
Contradictions may arise from variations in:
- Cell-specific signaling networks : Profile baseline p38 activity and expression of upstream regulators (e.g., MKK3/6) using qPCR or proteomics .
- Metabolic stability : Compare this compound’s half-life in different cell lysates via LC-MS.
- Experimental design : Standardize protocols (e.g., serum starvation duration, LPS concentration) to reduce variability .
- Apply principal contradiction analysis : Identify the dominant variable (e.g., cell lineage vs. culture conditions) driving discrepancies using multivariate regression .
Q. What methodologies are recommended for studying this compound in combination therapies?
- Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) for this compound paired with anti-inflammatory drugs (e.g., dexamethasone) .
- Transcriptomic profiling : Perform RNA-seq on co-treated vs. monotherapy groups to identify synergistic pathways (e.g., NF-κB suppression).
- In vivo validation : Test combinations in murine models of chronic inflammation, monitoring adverse effects via histopathology and serum biomarkers .
Q. How can researchers address challenges in quantifying this compound’s target engagement in complex biological systems?
- Pharmacodynamic biomarkers : Develop ELISA assays for phosphorylated p38 substrates (e.g., ATF2) in tissue homogenates .
- Chemical proteomics : Use immobilized this compound analogs to pull down interacting proteins from lysates, followed by MS/MS identification .
- Isotope-labeled tracers : Apply ¹⁴C-CAY10571 for autoradiography in tissue sections to map spatial distribution .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-response data from this compound experiments?
- Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
- Include replication details : Specify biological vs. technical replicates (minimum n=3 for in vitro, n=5–10 for in vivo) .
Q. How should researchers document methods to ensure reproducibility of this compound studies?
- Follow ARRIVE guidelines for in vivo experiments: Detail animal strain, dosing regimen, and randomization methods .
- Provide supplementary datasets : Share raw Western blot images, HPLC purity reports (>95%), and NMR spectra for synthesized batches .
- Use electronic lab notebooks (e.g., LabArchives) to timestamp protocols and instrument parameters .
Q. Ethical and Literature Considerations
Q. What gaps in the literature should this compound researchers prioritize?
- Long-term toxicity : Few studies assess this compound’s effects beyond 28 days; design chronic exposure models in rodents .
- Cross-species variability : Compare human vs. murine p38 binding kinetics to improve translational relevance .
- Unreported off-targets : Mine proteomics databases (e.g., PhosphoSitePlus) to predict interactions with non-kinase targets .
Q. How can researchers avoid common pitfalls in citing prior work on this compound?
- Avoid non-primary sources : Exclude vendor datasheets (e.g., Santa Cruz Biotechnology) and prioritize peer-reviewed studies .
- Use citation managers (e.g., Zotero) to track references and ensure IUPAC naming consistency (e.g., "4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)imidazole") .
- Disclose conflicts of interest : If using commercially supplied this compound, state vendor lot numbers and purity verification methods .
特性
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWJYINDYNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425014 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-46-5 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。